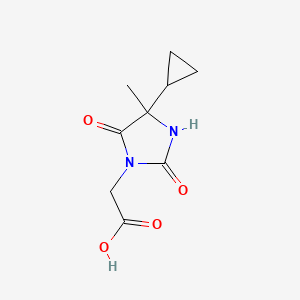![molecular formula C10H9ClO5S B2370568 (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 610258-89-4](/img/structure/B2370568.png)
(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a methoxy group, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and chlorosulfonic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a sulfonation reaction with chlorosulfonic acid to form 3-(chlorosulfonyl)-4-methoxybenzaldehyde.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products
Oxidation: 3-[3-(Chlorosulfonyl)-4-formylphenyl]acrylic acid or 3-[3-(Chlorosulfonyl)-4-carboxyphenyl]acrylic acid.
Reduction: 3-[3-(Sulfonamide)-4-methoxyphenyl]acrylic acid or 3-[3-(Thiol)-4-methoxyphenyl]acrylic acid.
Substitution: 3-[3-(Sulfonamide)-4-methoxyphenyl]acrylic acid or 3-[3-(Sulfonate ester)-4-methoxyphenyl]acrylic acid.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid involves its interaction with molecular targets through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(Chlorosulfonyl)-4-hydroxyphenyl]acrylic acid
- 3-[3-(Chlorosulfonyl)-4-methylphenyl]acrylic acid
- 3-[3-(Chlorosulfonyl)-4-ethoxyphenyl]acrylic acid
Uniqueness
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid is unique due to the presence of both a chlorosulfonyl group and a methoxy group, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various applications.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNRKFUULYNRF-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)
![3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2370487.png)
![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)

![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)
![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)

